REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.[N+:12]([O-])([OH:14])=[O:13]>>[NH3:3].[CH3:1][C:2]1[NH:3][C:4]([N+:12]([O-:14])=[O:13])=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
oxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
CUSTOM
|
Details
|
does not exceed 70°
|
Type
|
CUSTOM
|
Details
|
The vessel was closed
|
Type
|
CUSTOM
|
Details
|
provided with a cooled receiver
|
Type
|
TEMPERATURE
|
Details
|
an increase of the temperature to 100°
|
Type
|
CUSTOM
|
Details
|
the start of an intensive reaction
|
Type
|
TEMPERATURE
|
Details
|
the temperature maintained at 110°
|
Type
|
TEMPERATURE
|
Details
|
by intensive cooling
|
Type
|
ADDITION
|
Details
|
periodic addition of condensates from the receiver
|
Type
|
CUSTOM
|
Details
|
the reaction there
|
Type
|
WAIT
|
Details
|
the cooling was interrupted and after five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature gradually raised to about 140°
|
Type
|
CUSTOM
|
Details
|
a fulfillment of the reaction at this temperature
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
WAIT
|
Details
|
the volatile components, which were liberated during this period, such as gases and vapors
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the reacted mixture, 1/4 of the volume of the solution
|
Type
|
ADDITION
|
Details
|
following charge and from the remaining quantity
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.82 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.[N+:12]([O-])([OH:14])=[O:13]>>[NH3:3].[CH3:1][C:2]1[NH:3][C:4]([N+:12]([O-:14])=[O:13])=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
oxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
CUSTOM
|
Details
|
does not exceed 70°
|
Type
|
CUSTOM
|
Details
|
The vessel was closed
|
Type
|
CUSTOM
|
Details
|
provided with a cooled receiver
|
Type
|
TEMPERATURE
|
Details
|
an increase of the temperature to 100°
|
Type
|
CUSTOM
|
Details
|
the start of an intensive reaction
|
Type
|
TEMPERATURE
|
Details
|
the temperature maintained at 110°
|
Type
|
TEMPERATURE
|
Details
|
by intensive cooling
|
Type
|
ADDITION
|
Details
|
periodic addition of condensates from the receiver
|
Type
|
CUSTOM
|
Details
|
the reaction there
|
Type
|
WAIT
|
Details
|
the cooling was interrupted and after five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature gradually raised to about 140°
|
Type
|
CUSTOM
|
Details
|
a fulfillment of the reaction at this temperature
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
WAIT
|
Details
|
the volatile components, which were liberated during this period, such as gases and vapors
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the reacted mixture, 1/4 of the volume of the solution
|
Type
|
ADDITION
|
Details
|
following charge and from the remaining quantity
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.82 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |